6-Methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole hydrochloride
6-Methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole hydrochloride
Potent 5-HT2C agonist and partial 5-HT2A/5-HT2B agonist. Non-selective between 5-HT2 receptor subtypes (Ki values are 18, 18 and 66 nM for human recombinant 5-HT2C, 5-HT2A and 5-HT2B receptors respectively). Reduces food intake in rats following subcutaneous administration and displays anorexigenic effects in humans.
Brand Name:
Vulcanchem
CAS No.:
15923-42-9
VCID:
VC0004470
InChI:
InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15;/h2-5,14H,6-9H2,1H3;1H
SMILES:
C[NH+]1C2=C(CCNCC2)C3=CC=CC=C31.[Cl-]
Molecular Formula:
C13H16N2.HCl
Molecular Weight:
236.74 g/mol
6-Methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole hydrochloride
CAS No.: 15923-42-9
Inhibitors
VCID: VC0004470
Molecular Formula: C13H16N2.HCl
Molecular Weight: 236.74 g/mol
CAS No. | 15923-42-9 |
---|---|
Product Name | 6-Methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole hydrochloride |
Molecular Formula | C13H16N2.HCl |
Molecular Weight | 236.74 g/mol |
IUPAC Name | 6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride |
Standard InChI | InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15;/h2-5,14H,6-9H2,1H3;1H |
Standard InChIKey | SAIGGEUWSYESTR-UHFFFAOYSA-N |
SMILES | C[NH+]1C2=C(CCNCC2)C3=CC=CC=C31.[Cl-] |
Canonical SMILES | C[NH+]1C2=C(CCNCC2)C3=CC=CC=C31.[Cl-] |
Description | Potent 5-HT2C agonist and partial 5-HT2A/5-HT2B agonist. Non-selective between 5-HT2 receptor subtypes (Ki values are 18, 18 and 66 nM for human recombinant 5-HT2C, 5-HT2A and 5-HT2B receptors respectively). Reduces food intake in rats following subcutaneous administration and displays anorexigenic effects in humans. |
Synonyms | 1,2,3,4,5,6-Hexahydro-6-methyl-azepino[4,5-b]indole hydrochloride |
PubChem Compound | 27558 |
Last Modified | Nov 11 2021 |
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